dihydrogen phosphate;tetramethylazanium

Solution thermodynamics Phosphate salts Calorimetry

Tetramethylammonium dihydrogen phosphate (TMAH2PO4) is a quaternary ammonium ionic liquid salt composed of a tetramethylammonium cation [N(CH3)4]+ paired with a dihydrogen phosphate anion [H2PO4]-. With a molecular weight of 171.13 g/mol and the formula C4H14NO4P, this compound is categorized within the quaternary ammonium ionic liquids family.

Molecular Formula C4H14NO4P
Molecular Weight 171.13 g/mol
CAS No. 40768-19-2
Cat. No. B12703280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedihydrogen phosphate;tetramethylazanium
CAS40768-19-2
Molecular FormulaC4H14NO4P
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C.OP(=O)(O)[O-]
InChIInChI=1S/C4H12N.H3O4P/c2*1-5(2,3)4/h1-4H3;(H3,1,2,3,4)/q+1;/p-1
InChIKeyWOERBKLLTSWFBY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylammonium Dihydrogen Phosphate (CAS 40768-19-2): A Quaternary Ammonium Phosphate for Specialized Scientific and Industrial Applications


Tetramethylammonium dihydrogen phosphate (TMAH2PO4) is a quaternary ammonium ionic liquid salt composed of a tetramethylammonium cation [N(CH3)4]+ paired with a dihydrogen phosphate anion [H2PO4]-. With a molecular weight of 171.13 g/mol and the formula C4H14NO4P, this compound is categorized within the quaternary ammonium ionic liquids family . It is typically synthesized by neutralizing tetramethylammonium hydroxide with phosphoric acid . TMAH2PO4 exists in two distinct hydrate states—hemihydrate and monohydrate—with the hemihydrate form exhibiting a well-characterized crystal structure featuring infinite hydrogen-bonded anion chains [1].

Why Generic Phosphate Salt Substitution Fails: Evidence-Based Differentiation of Tetramethylammonium Dihydrogen Phosphate (CAS 40768-19-2)


Phosphate salts are not interchangeable in scientific and industrial processes. The cation identity fundamentally dictates solubility, thermal stability, ionic interactions, and hydrate phase behavior. For example, sodium phosphate salts exhibit different thermodynamic solution properties compared to their tetramethylammonium counterparts due to stronger cation-anion pairing in the organic cation [1]. TMAH2PO4's hemihydrate crystal structure, with its infinite hydrogen-bonded anion chains, is distinct from the simpler crystal habits of ammonium or sodium dihydrogen phosphates, affecting hygroscopicity and solid-state handling [2]. Furthermore, TMA salts generally offer superior thermal stability over tetraethylammonium variants, which decompose into volatile products—a critical factor in high-temperature applications [3]. These differences make simple drop-in replacement of TMAH2PO4 with another in-class phosphate scientifically invalid without quantitative re-validation.

Quantitative Differentiation Evidence for Tetramethylammonium Dihydrogen Phosphate (CAS 40768-19-2) vs. Closest Analogs


Apparent Molar Heat Capacity: Tetramethylammonium vs. Sodium Phosphate Salts at 25°C

A 1995 study directly compared the apparent molar heat capacities (Cp,φ) of aqueous tetramethylammonium phosphate salts against their sodium counterparts at 25°C using Picker flow microcalorimetry [1]. The tetramethylammonium salts exhibited systematically different Cp,φ values across the concentration range studied, attributable to weaker cation-anion interaction and different hydration characteristics of the quaternary ammonium cation versus the inorganic sodium ion. This difference is critical for predicting thermal behavior in solution-based processes such as calorimetric assays and industrial heat-exchange calculations.

Solution thermodynamics Phosphate salts Calorimetry

Crystal Hydrate Structure: Hemihydrate Hydrogen-Bonded Network vs. Common Phosphate Hydrates

Single-crystal X-ray diffraction at 193 K reveals that TMAH2PO4 hemihydrate (C4H12N+·H2PO4-·0.5H2O) crystallizes in the monoclinic space group C2/c with unit cell parameters a = 14.3213 Å, b = 9.2607 Å, c = 13.1990 Å, β = 103.614°, V = 1701.34 ų, Z = 8 [1]. The dihydrogen phosphate anions form infinite hydrogen-bonded chains along the [110] direction, connected by water molecules on crystallographic twofold rotation axes into a three-dimensional network. This contrasts sharply with simple inorganic phosphates like ammonium dihydrogen phosphate (ADP), which crystallizes in the tetragonal system with a different hydrogen-bonding topology. The presence of C-H···O hydrogen bonds between the tetramethylammonium cations and the phosphate chains is an additional structural feature absent in purely inorganic phosphate salts.

Crystallography Solid-state chemistry Hydrogen bonding

Relative Thermal Stability Ranking: Tetramethylammonium vs. Tetraethylammonium vs. Tetrabutylammonium Salts

According to specialty salt manufacturer technical data, tetramethylammonium (TMA) salts exhibit the greatest thermal stability among common quaternary ammonium cation series, while tetraethylammonium (TEA) salts show the lowest thermal stability with decomposition products being volatile—beneficial for polymer applications requiring residue-free processing. Tetrabutylammonium (TBA) salts offer different solubility profiles [1]. TMAH2PO4 is reported to decompose before melting, releasing trimethylamine and methyl alcohol while leaving metaphosphoric acid residue [2]. This thermal behavior profile is relevant for applications involving elevated temperatures where decomposition pathway predictability is essential.

Thermal stability Quaternary ammonium salts Decomposition

High-Value Application Scenarios Where Tetramethylammonium Dihydrogen Phosphate (CAS 40768-19-2) Provides Demonstrated Advantage


Precision Solution Calorimetry and Thermodynamic Modeling Requiring Non-Sodium Phosphate Buffers

For solution thermodynamics studies where sodium ion interference is problematic, TMAH2PO4 provides a well-characterized alternative phosphate buffer system with established apparent molar heat capacity and volume data at 25°C [1]. The distinct Pitzer ion-interaction parameters derived for TMA phosphate salts enable accurate thermodynamic modeling in aqueous multi-electrolyte systems, making this compound the rational procurement choice over sodium phosphates for researchers requiring cation-independent phosphate thermodynamic baselines.

Solid-State Proton Conductor Research Leveraging the Hemihydrate Hydrogen-Bonded Chain Architecture

The infinite hydrogen-bonded dihydrogen phosphate chains in TMAH2PO4 hemihydrate, as characterized by single-crystal XRD at 193 K [1], present a structurally defined proton-conduction pathway distinct from the three-dimensional networks in ammonium dihydrogen phosphate. This structural feature, combined with the presence of structural hydroxyl protons indicating good solid-state proton conduction potential in TMA salts [2], makes TMAH2PO4 hemihydrate a targeted procurement candidate for solid-state electrolyte and proton conductor research where one-dimensional chain conduction mechanisms are under investigation.

High-Temperature Synthesis Requiring Thermally Stable Quaternary Ammonium Phosphate Precursors

For intermediate-temperature fuel cell electrolyte synthesis, the choice of phosphate precursor significantly impacts final proton conductivity—as demonstrated by a 2020 study where different phosphate sources (including tetramethylammonium- and tetrabutylammonium-based precursors) yielded distinct conductivity outcomes, with TBA-based precursors achieving 88 mS cm⁻¹ at 200°C [1]. While TMAH2PO4 itself was not the direct precursor in that study, the documented thermal stability advantage of TMA salts over TEA variants [2] supports its selection as a precursor for applications requiring thermal robustness during sintering steps, where TEA salts would volatilize prematurely.

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